molecular formula C19H17ClN2OS B11354070 2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11354070
M. Wt: 356.9 g/mol
InChI Key: VMTLHDBJMVKRRZ-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. The starting materials often include 4-chloro-3-methylphenol, which undergoes etherification with ethylene sulfide to form the intermediate 2-(4-chloro-3-methylphenoxy)ethyl sulfide. This intermediate is then reacted with propargyl bromide in the presence of a base to introduce the prop-2-yn-1-yl group. Finally, the benzodiazole ring is formed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system involved[5][5].

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • 2-(4-methylsulfonylphenyl)ethylamine

Uniqueness

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C19H17ClN2OS/c1-3-10-22-18-7-5-4-6-17(18)21-19(22)24-12-11-23-15-8-9-16(20)14(2)13-15/h1,4-9,13H,10-12H2,2H3

InChI Key

VMTLHDBJMVKRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC#C)Cl

Origin of Product

United States

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